molecular formula C12H17NO2 B4612669 N-(4-methoxy-2-methylphenyl)butanamide

N-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B4612669
M. Wt: 207.27 g/mol
InChI Key: TVLVTZVPJNKUJR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 4-methoxy-2-methylaniline with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxy-2-methylaniline+butanoyl chlorideThis compound+HCl\text{4-methoxy-2-methylaniline} + \text{butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxy-2-methylaniline+butanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-hydroxy-2-methylphenylbutanamide

    Reduction: N-(4-methoxy-2-methylphenyl)butylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)butanamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-methoxy-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    N-(4-methoxy-2-methylphenyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.

Uniqueness

N-(4-methoxy-2-methylphenyl)butanamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-5-12(14)13-11-7-6-10(15-3)8-9(11)2/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVTZVPJNKUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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